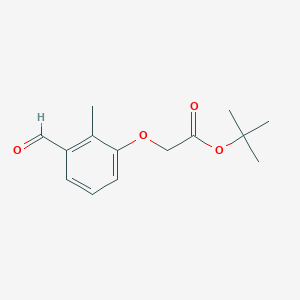
tert-butyl 2-(3-formyl-2-methylphenoxy)acetate
概要
説明
tert-butyl 2-(3-formyl-2-methylphenoxy)acetate is an organic compound with a complex structure that includes a formyl group, a methyl group, and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-formyl-2-methylphenoxy)acetate typically involves the esterification of (3-Formyl-2-methylphenoxy)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
tert-butyl 2-(3-formyl-2-methylphenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products
Oxidation: (3-Formyl-2-methylphenoxy)acetic acid
Reduction: (3-Hydroxymethyl-2-methylphenoxy)acetic acid tert-butyl ester
Substitution: Various substituted esters depending on the nucleophile used
科学的研究の応用
tert-butyl 2-(3-formyl-2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving esterification and nucleophilic substitution reactions.
Biology: Potential applications in the development of biologically active compounds. Its derivatives may exhibit interesting biological activities.
Medicine: Research into its potential use in drug development, particularly in the synthesis of ester-based prodrugs.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
作用機序
The mechanism of action of tert-butyl 2-(3-formyl-2-methylphenoxy)acetate involves its reactivity towards various chemical reagents. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Uniqueness
tert-butyl 2-(3-formyl-2-methylphenoxy)acetate is unique due to its combination of functional groups, which provide a wide range of reactivity. The presence of both a formyl group and a tert-butyl ester allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
特性
IUPAC Name |
tert-butyl 2-(3-formyl-2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-10-11(8-15)6-5-7-12(10)17-9-13(16)18-14(2,3)4/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGQEZNIBUOWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC(=O)OC(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














